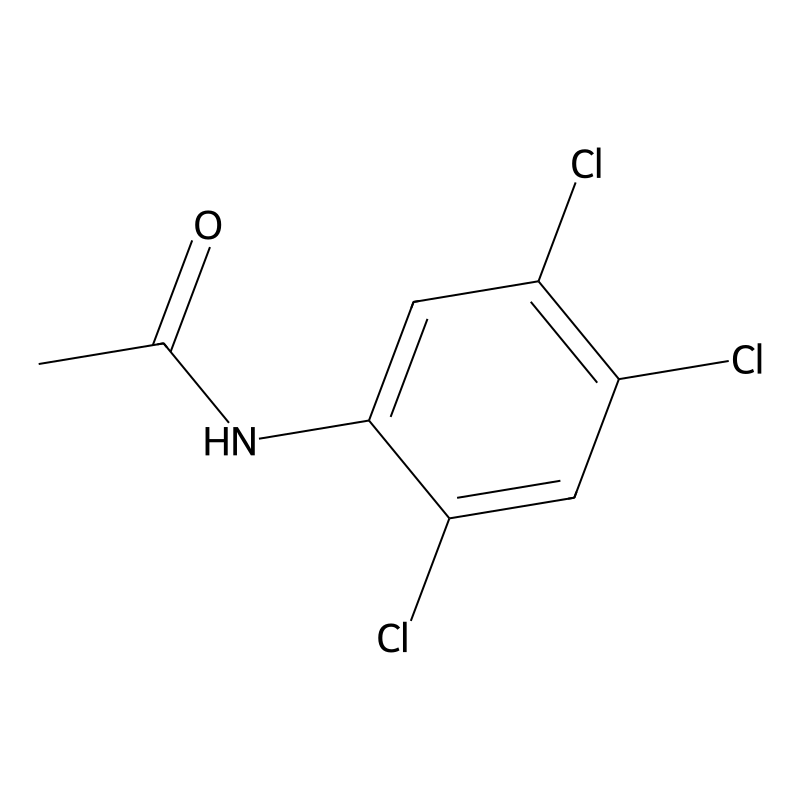

N-(2,4,5-Trichlorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-(2,4,5-Trichlorophenyl)acetamide, also known as 2',4',5'-trichloroacetanilide, is a man-made organic compound. Its synthesis has been reported in scientific literature, and researchers have characterized its physical and chemical properties using various techniques like spectroscopy and chromatography. [PubChem, N-(2,4,5-Trichlorophenyl)acetamide, ]

Potential Biological Activity:

Some studies have investigated the potential biological activities of N-(2,4,5-Trichlorophenyl)acetamide. These studies have explored its effects on various biological systems, including:

- Antimicrobial activity: Researchers have investigated the compound's potential to inhibit the growth of certain bacteria and fungi. [Journal of Agricultural and Food Chemistry, Fungicidal activities of aromatic amides against Botrytis cinerea and Penicillium expansum, ]

- Enzyme inhibition: Studies have explored the potential of N-(2,4,5-Trichlorophenyl)acetamide to inhibit specific enzymes. [Bioorganic & Medicinal Chemistry, Synthesis and biological evaluation of trichlorophenyl containing amides as selective butyrylcholinesterase inhibitors, ]

N-(2,4,5-Trichlorophenyl)acetamide, also known as 2',4',5'-trichloroacetanilide, is a synthetic organic compound characterized by its unique structure that includes a trichlorophenyl group attached to an acetamide moiety. Its molecular formula is , and it features three chlorine atoms positioned on the phenyl ring, which significantly influences its chemical and biological properties. This compound is notable for its potential applications in various fields, including agrochemicals and pharmaceuticals.

Due to the absence of documented research on N-(2,4,5-trichlorophenyl)acetamide, its mechanism of action in biological systems or interaction with other compounds remains unknown.

- No data exists on the specific hazards associated with N-(2,4,5-trichlorophenyl)acetamide. However, due to the presence of chlorine atoms, it's advisable to handle it with caution, following general laboratory safety practices for unknown chemicals. This may include wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Substitution Reactions: The chlorine atoms in the compound can be substituted by various nucleophiles, leading to the formation of different derivatives. Common nucleophiles include amines, thiols, and alkoxides, typically reacted in polar solvents like dimethylformamide or dimethyl sulfoxide.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed, while reducing agents like lithium aluminum hydride or sodium borohydride can facilitate reduction reactions.

The products formed depend on the specific reagents and conditions used during these reactions.

The synthesis of N-(2,4,5-Trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with acetic anhydride or acetic acid. The general reaction scheme can be represented as follows:

In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often utilized.

N-(2,4,5-Trichlorophenyl)acetamide has diverse applications across various fields:

- Agriculture: It is explored for use as a herbicide and pesticide due to its ability to disrupt specific biological pathways in plants and insects.

- Pharmaceuticals: Ongoing research aims to investigate its potential in drug development for targeting various diseases.

- Industrial Chemistry: The compound serves as an intermediate in the synthesis of other organic compounds and is used in the production of agrochemicals and dyes.

Several compounds share structural similarities with N-(2,4,5-Trichlorophenyl)acetamide. Here are notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,2,2-Trichloro-N-(2,4,6-trichlorophenyl)acetamide | Three chlorine atoms on phenyl ring | Exhibits broader biological activity but increased toxicity |

| N-(2,4-dichlorophenyl)-2-chloroacetamide | Two chlorine atoms on phenyl ring | Less potent herbicidal activity compared to trichlorinated versions |

| N-chloro-N-(2,4,5-trichlorophenyl)-acetamide | Chlorine atom on nitrogen | Enhanced stability with potential for increased biological activity |

| N-(phenyl)-acetamide | No chlorine substitutions | Serves as a baseline for comparing chlorinated derivatives |

N-(2,4,5-Trichlorophenyl)acetamide's uniqueness lies in its specific chlorine substitution pattern that enhances its biological activity while balancing efficacy and toxicity compared to similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant